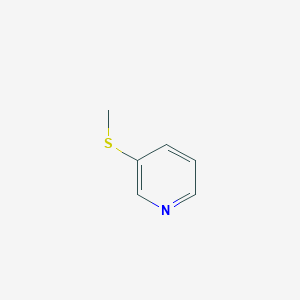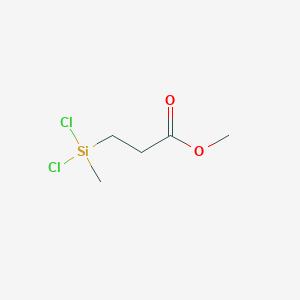
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a chloroethyl group and a methylcarbamoylamino group attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- typically involves the reaction of 2-chloroethylamine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethylamine+methyl isocyanate→1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl-
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and other additives may also be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and urea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are typically employed for hydrolysis reactions.
Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding amine and urea derivatives.
Scientific Research Applications
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of their function. This can result in various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloroethyl)-3-(ethylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(propylcarbamoylamino)urea
- 1-(2-Chloroethyl)-3-(butylcarbamoylamino)urea
Uniqueness
1,2-Hydrazinedicarboxamide,N1-(2-chloroethyl)-N2-methyl- is unique due to the presence of the methylcarbamoylamino group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
16813-41-5 |
|---|---|
Molecular Formula |
C5H11ClN4O2 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(methylcarbamoylamino)urea |
InChI |
InChI=1S/C5H11ClN4O2/c1-7-4(11)9-10-5(12)8-3-2-6/h2-3H2,1H3,(H2,7,9,11)(H2,8,10,12) |
InChI Key |
FBEHXFQFBLYAOC-UHFFFAOYSA-N |
SMILES |
CNC(=O)NNC(=O)NCCCl |
Canonical SMILES |
CNC(=O)NNC(=O)NCCCl |
Synonyms |
Biurea, 1-(2-chloroethyl)-6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















